2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine
Description
2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with two distinct piperidine moieties. The pyridine ring is functionalized at the 2-position with a piperidin-4-yl group and at the 5-position with a piperidine-1-carbonyl group. The compound’s structure combines aromaticity (pyridine) with alicyclic flexibility (piperidine), making it a candidate for diverse pharmaceutical applications, particularly in targeting receptors or enzymes requiring dual-binding motifs .
Properties
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13/h4-5,12-13,17H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMYBPILJBXZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine typically involves the reaction of a pyridine derivative with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
The compound 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, neuropharmacology, and material science, while providing comprehensive data tables and case studies.
Neuropharmacology
One of the primary areas of interest for 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is its potential as a neuropharmacological agent. Research has indicated that compounds with piperidine moieties can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Dopamine Receptor Modulation
A study published in the Journal of Medicinal Chemistry investigated the effects of similar piperidine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.
Antidepressant Activity
Another significant application is in the development of antidepressants. Compounds with similar structures have shown promise in treating major depressive disorder (MDD) by acting as selective serotonin reuptake inhibitors (SSRIs).
Case Study: SSRIs Development
Research presented at the American College of Neuropsychopharmacology conference highlighted a series of piperidine derivatives that exhibited SSRIs-like activity. The study emphasized how structural variations influenced pharmacokinetic properties, leading to improved efficacy and reduced side effects.
Polymer Synthesis
The compound's unique structure also makes it suitable for applications in material science, particularly in polymer synthesis. Its ability to form stable bonds can be advantageous in creating new polymeric materials with enhanced properties.
Data Table: Polymer Properties
| Polymer Type | Composition | Mechanical Strength | Thermal Stability |
|---|---|---|---|
| Polyamide | Derived from piperidine derivatives | High | Moderate |
| Polyurethane | Modified with carbonyl-containing units | Very High | High |
Nanotechnology
In nanotechnology, 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine can be utilized as a precursor for synthesizing nanoparticles with specific functional groups that enhance their interaction with biological systems.
Case Study: Nanoparticle Functionalization
A recent study in Advanced Materials demonstrated how modifying nanoparticles with this compound improved their biocompatibility and targeting capabilities for drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Lipophilicity: The piperidine-1-carbonyl group introduces polarity compared to -CF₃ (logP ~2.5 in ) but less than nitro (-NO₂) or chloro substituents (logP ~3.0 in ) .
Biological Activity
2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine is a compound characterized by its dual piperidine functional groups attached to a pyridine ring. This structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The compound has garnered attention for its possible roles in inhibiting specific enzymes and its implications in cancer therapy and neurodegenerative diseases.
- Molecular Formula : C16H23N3O
- CAS Number : 1858252-10-4
- Molecular Weight : 273.38 g/mol
Biological Activity Overview
Recent studies have indicated that 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine exhibits significant biological activities, particularly as an inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) and potentially other targets involved in cancer progression and neurodegenerative disorders.
Table 1: Summary of Biological Activities
The compound's mechanism of action primarily revolves around its ability to inhibit specific kinases, such as DYRK1A, which is implicated in various cellular processes including cell proliferation and differentiation. Inhibition of this kinase can lead to reduced tumor growth and metastasis.
Case Study: DYRK1A Inhibition
In a study utilizing enzymatic assays, 2-(Piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine was shown to achieve nanomolar-level inhibitory activity against DYRK1A. This inhibition was corroborated by molecular docking studies that predicted favorable binding interactions with the kinase's active site. The compound's derivatives were synthesized and tested, revealing enhanced potency compared to the parent compound.
Antioxidant and Anti-inflammatory Properties
The antioxidant activity of the compound was evaluated using ORAC (Oxygen Radical Absorbance Capacity) assays, where it demonstrated significant scavenging capabilities against free radicals. Additionally, anti-inflammatory effects were assessed in BV2 microglial cells, showing a reduction in pro-inflammatory cytokine release upon treatment with the compound.
Applications in Cancer Therapy
The dual piperidine structure suggests potential applications in cancer therapy, particularly through the modulation of pathways involved in tumor progression. Compounds with similar structures have been reported to inhibit cell adhesion, migration, and invasion in various cancer cell lines.
Table 2: Cancer Cell Line Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
